1,5-Dichloro-2-iodo-3-methylbenzene

Description

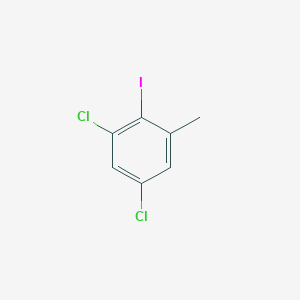

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSJEXGGZOEAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384200 | |

| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-97-1 | |

| Record name | 1,5-Dichloro-2-iodo-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dichloro-2-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-dichloro-2-iodo-3-methylbenzene (CAS No. 175277-97-1), a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delves into its physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its potential applications in the development of novel therapeutic agents. The strategic arrangement of chloro, iodo, and methyl substituents on the benzene ring offers multiple reaction sites with differential reactivity, making it a valuable scaffold for the synthesis of complex molecules. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction

Polysubstituted aromatic compounds are fundamental components in the design and synthesis of a vast array of pharmaceuticals. The specific nature and placement of substituents on the aromatic ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound is a unique trifunctionalized benzene derivative that presents a compelling platform for the construction of diverse molecular architectures. The presence of two chlorine atoms, an iodine atom, and a methyl group provides a rich landscape for chemical modification. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, while the chloro and methyl groups can be targeted for further functionalization or can serve to modulate the electronic and steric properties of the molecule. This guide will explore the synthesis, properties, and potential applications of this compound, with a focus on its utility in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in synthesis and for predicting its behavior in biological systems. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 175277-97-1 | [1] |

| Molecular Formula | C₇H₅Cl₂I | [1] |

| Molecular Weight | 286.93 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=C(I)C(Cl)=CC(Cl)=C1 | [2] |

| Appearance | Expected to be a solid at room temperature | |

| Purity | Typically >98% when commercially available | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |

Proposed Synthesis

Synthetic Pathway

The proposed synthesis involves the electrophilic iodination of 3,5-dichlorotoluene. The methyl group is an ortho-, para-director, and the chlorine atoms are also ortho-, para-directing but are deactivating. In this case, the directing effects of the methyl and chloro groups will influence the position of iodination. The most likely position for iodination is ortho to the methyl group and meta to both chloro groups, which would yield the desired product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard methods for the iodination of aromatic compounds.

Materials:

-

3,5-Dichlorotoluene

-

Iodine (I₂)

-

Nitric acid (HNO₃, concentrated) or Iodic acid (HIO₃)

-

Acetic acid (glacial)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichlorotoluene (1 equivalent) in glacial acetic acid.

-

Add iodine (1.1 equivalents) to the solution and stir until it dissolves.

-

Slowly add a suitable oxidizing agent, such as concentrated nitric acid or iodic acid (catalytic amount), to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validation: The success of the synthesis can be validated by obtaining spectroscopic data (NMR, IR, MS) of the purified product and comparing it with the expected data. The melting point of the crystalline product can also serve as an indicator of purity.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.3-2.5 ppm.- Two doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two aromatic protons. The coupling constant would be small (meta-coupling). |

| ¹³C NMR | - A signal for the methyl carbon around 20-25 ppm.- Six distinct signals in the aromatic region (around 120-145 ppm) for the benzene ring carbons, with the carbon attached to the iodine atom being significantly upfield due to the heavy atom effect. |

| FTIR (cm⁻¹) | - C-H stretching (aromatic) around 3050-3100 cm⁻¹.- C-H stretching (aliphatic, from methyl group) around 2850-2960 cm⁻¹.- C=C stretching (aromatic) around 1450-1600 cm⁻¹.- C-Cl stretching around 1000-1100 cm⁻¹.- C-I stretching in the fingerprint region, typically below 600 cm⁻¹. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 286 (and isotopic peaks for Cl).- Characteristic fragmentation patterns including the loss of I, Cl, and CH₃. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound in drug discovery stems from the differential reactivity of its halogen substituents. The C-I bond is significantly more reactive than the C-Cl bonds in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position.

Selective Cross-Coupling Reactions

The iodine atom can be readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at the 2-position while leaving the chloro groups intact for potential subsequent transformations.

Caption: General workflow for selective cross-coupling reactions.

The ability to perform selective transformations is a cornerstone of modern medicinal chemistry, allowing for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

A Versatile Building Block

The resulting 2-substituted-1,5-dichloro-3-methylbenzene derivatives can serve as advanced intermediates for the synthesis of more complex drug candidates. The remaining chloro and methyl groups can be further modified or can contribute to the overall pharmacological profile of the final molecule. The presence of chlorine atoms can enhance metabolic stability and lipophilicity, which are important pharmacokinetic parameters.

The strategic placement of the substituents makes this molecule an attractive starting point for the synthesis of compounds targeting a variety of biological targets where a specific substitution pattern on an aromatic ring is required for optimal binding.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data is not available, the safety data sheets (SDS) for structurally similar compounds provide general guidance.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern allows for selective functionalization, making it an ideal starting material for the synthesis of complex molecules and compound libraries for drug discovery programs. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. As the demand for novel and diverse chemical scaffolds continues to grow in the pharmaceutical industry, compounds like this compound will undoubtedly play an increasingly important role in the development of new therapeutic agents.

References

- SAFETY DATA SHEET - TCI Chemicals. (URL: not available)

-

1,5-二氯-2-碘-3-甲苯| CAS:175277-97-1 | 郑州阿尔法化工有限公司. (URL: [Link])

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Iodination of 3,5-Dichloroanisole Using Silver Salts - eGrove - University of Mississippi. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem - NIH. (URL: [Link])

-

Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])

- CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene - Google P

-

Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])

-

Toluene In The Pharmaceutical Industry - Batong Group. (URL: [Link])

-

Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers - PMC - NIH. (URL: [Link])

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (URL: [Link])

-

Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks. (URL: [Link])

-

FTIR Spectrum. (URL: [Link])

-

Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

Sources

An In-depth Technical Guide to the Physical Properties of 1,5-Dichloro-2-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,5-Dichloro-2-iodo-3-methylbenzene is a halogenated aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents—two chlorine atoms, an iodine atom, and a methyl group on the benzene ring—offers a unique scaffold for the construction of complex molecules. Understanding the physical and chemical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed protocols for its synthesis and spectral analysis, and essential safety information.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | Chemcasts[1] |

| CAS Number | 175277-97-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₇H₅Cl₂I | Chemcasts[1] |

| Molecular Weight | 286.93 g/mol | Chemcasts[1] |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)I)Cl | N/A |

| InChI Key | MNSJEXGGZOEAPS-UHFFFAOYSA-N | Chemcasts[1] |

Predicted Physical Properties

Table 2: Predicted Thermophysical Properties

| Property | Predicted Value | Unit | Source |

| Melting Point | 44 | °C | Chemcasts[1] |

| Normal Boiling Point | 296.23 | °C | Chemcasts[1] |

| Density (at 25°C, 1 atm) | 2.077 | g/cm³ | Chemcasts[1] |

| Critical Temperature | 561.575 | °C | Chemcasts[1] |

| Critical Pressure | 34.6021 | bar | Chemcasts[1] |

| Critical Volume | 0.5055 | m³/kmol | Chemcasts[1] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | N/A | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through electrophilic aromatic substitution, specifically the iodination of 3,5-dichlorotoluene. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the reaction. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directors but are deactivating. In 3,5-dichlorotoluene, the 2-, 4-, and 6-positions are activated by the methyl group. The 2-position is sterically hindered by the adjacent methyl group and a chlorine atom. The 4- and 6-positions are electronically activated and sterically accessible. Therefore, iodination is expected to occur at the 2- or 6-position.

An alternative and potentially more controlled synthesis involves a Sandmeyer reaction starting from 3,5-dichloro-2-methylaniline. This multi-step approach offers a different strategy to achieve the desired substitution pattern.

Protocol 1: Electrophilic Iodination of 3,5-Dichlorotoluene

This protocol is based on the general principles of electrophilic iodination of activated aromatic compounds. The choice of iodinating agent and catalyst is critical to achieve good yield and regioselectivity. A combination of molecular iodine and a silver salt, such as silver sulfate, can generate a potent electrophilic iodine species.[3]

Materials:

-

3,5-Dichlorotoluene

-

Molecular Iodine (I₂)

-

Silver Sulfate (Ag₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 3,5-dichlorotoluene (1 equivalent) in dichloromethane.

-

Add molecular iodine (1.1 equivalents) to the solution and stir until it dissolves.

-

In a separate flask, prepare a suspension of silver sulfate (1.1 equivalents) in dichloromethane.

-

Slowly add the silver sulfate suspension to the solution of 3,5-dichlorotoluene and iodine at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

Causality Behind Experimental Choices:

-

Dichloromethane as Solvent: It is a relatively inert solvent that dissolves the reactants well.

-

Silver Sulfate: It acts as a halogen carrier, activating the molecular iodine to form a more potent electrophilic iodinating species (AgI₂⁺ or similar).

-

Sodium Thiosulfate Quench: This step is essential to remove excess iodine, which can interfere with product isolation and purification.

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol outlines a plausible multi-step synthesis starting from 3,5-dichloro-2-methylaniline. The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4][5]

Step 1: Diazotization of 3,5-Dichloro-2-methylaniline

-

Dissolve 3,5-dichloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following data has been predicted using online spectroscopic prediction tools. These predictions are intended to serve as a guide for spectral interpretation.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

-

Aromatic Protons (H-4, H-6): These two protons are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

-

Methyl Protons (-CH₃): This group will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically 120-150 ppm). The carbons bearing the halogen substituents will have their chemical shifts significantly influenced by the electronegativity and size of the halogen. The carbon attached to the iodine atom (C-2) is expected to be significantly downfield.

-

Methyl Carbon: One signal is expected in the upfield region (typically 15-25 ppm).

Mass Spectrometry (EI-MS) (Predicted Fragmentation)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the relative strengths of the bonds and the stability of the resulting fragments.

-

Molecular Ion (M⁺): A clear molecular ion peak at m/z 286 (for the most abundant isotopes ³⁵Cl and ¹²⁷I) is anticipated. The isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.

-

Major Fragments:

-

Loss of a methyl radical (-CH₃): [M - 15]⁺

-

Loss of a chlorine radical (-Cl): [M - 35]⁺ and [M - 37]⁺

-

Loss of an iodine radical (-I): [M - 127]⁺

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

-

C-H stretching (aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic -CH₃): Peaks are expected around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Several peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-I stretching: A weaker absorption is expected in the lower frequency region of the fingerprint region, typically below 600 cm⁻¹.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures. Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for synthetic chemistry. This guide has provided a comprehensive overview of its predicted physical properties, plausible synthetic routes with detailed protocols, and predicted spectroscopic data to aid in its identification and characterization. The provided safety and handling information, based on analogous compounds, is crucial for its safe use in a laboratory setting. As this compound becomes more widely used, it is anticipated that experimental data will become available to validate and supplement the predictions presented here.

References

- Joshi, B. P., & Sharma, A. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(8), 1947.

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- TCI Chemicals. (2025).

- Fisher Scientific. (2024).

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,5-Dichloro-2-iodo-3-methylbenzene

This guide provides a comprehensive technical overview of 1,5-Dichloro-2-iodo-3-methylbenzene, a halogenated aromatic compound with significant potential as a building block in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document will delve into the compound's structure, synthesis, physicochemical properties, and its prospective applications, with a focus on the causality behind experimental choices and protocols.

Introduction and Strategic Importance

This compound (CAS No. 144507-03-3) is a polysubstituted aromatic compound. Its structure, featuring three distinct halogen atoms (two chlorine, one iodine) and a methyl group on a benzene ring, makes it a highly versatile intermediate. The differential reactivity of the C-I and C-Cl bonds is of particular strategic importance in multi-step organic synthesis. The carbon-iodine bond is significantly more reactive and susceptible to cleavage, making it an ideal handle for introducing diverse functionalities through cross-coupling reactions.[1][2] This allows for the sequential and regioselective elaboration of the aromatic core, a critical capability in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[2]

The presence of the chlorine and methyl substituents further modulates the electronic properties and steric environment of the benzene ring, influencing the reactivity and selectivity of subsequent chemical transformations. Understanding these structural nuances is paramount for its effective utilization in synthetic campaigns.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for designing reaction conditions, purification strategies, and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 144507-03-3 | - |

| Molecular Formula | C₇H₅Cl₂I | - |

| Molecular Weight | 302.93 g/mol | - |

| Appearance | Off-white to light yellow solid (predicted) | General observation for similar compounds |

| Melting Point | Not reported, predicted to be >25 °C | - |

| Boiling Point | Not reported, predicted to be >200 °C | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water. | General chemical principles |

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Synthesis Strategy: Electrophilic Aromatic Iodination

The synthesis of this compound typically proceeds from the commercially available precursor, 1,5-dichloro-3-methylbenzene. The most logical and efficient pathway is through an electrophilic aromatic substitution (SEAr) reaction, specifically, an iodination.

The choice of iodinating agent is critical and depends on the reactivity of the aromatic substrate.[3] For an electron-rich system, milder reagents would suffice. However, the presence of two electron-withdrawing chlorine atoms deactivates the benzene ring, necessitating a more potent electrophilic iodine source. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a strong acid are effective for such transformations.[3][4]

The directing effects of the substituents guide the position of iodination. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The position between the two chlorine atoms (position 2) is sterically hindered and electronically deactivated. The positions ortho to the methyl group are 2 and 4. The position para to the methyl group is 6. The position ortho to the C1-chlorine is 2 and 6, and ortho to the C5-chlorine is 4 and 6. The most activated and sterically accessible position for electrophilic attack is the C2 position, which is ortho to the activating methyl group and meta to the C5-chlorine.

This protocol provides a robust method for the iodination of deactivated aromatic rings. The causality behind each step is explained to ensure reproducibility and understanding.

Workflow Diagram:

Caption: Experimental workflow for electrophilic iodination.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,5-dichloro-3-methylbenzene (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or chloroform. The choice of a non-polar aprotic solvent prevents interference with the electrophilic reaction.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the reaction and to minimize the formation of potential byproducts.

-

Reagent Addition: Slowly add a solution of iodine monochloride (ICl) (1.05-1.1 equivalents) in the same solvent dropwise to the stirred solution.[4] Using a slight excess of the iodinating agent ensures complete conversion of the starting material. Dropwise addition is crucial to maintain temperature control.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[4]

-

Quenching: Upon completion, cool the reaction mixture again and carefully quench the excess ICl by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] The disappearance of the reddish-brown color of iodine indicates complete quenching.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM). The organic layer will contain the desired product.

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Drug Development and Organic Synthesis

Aryl iodides are paramount intermediates in modern synthetic chemistry, primarily due to the reactivity of the C-I bond in cross-coupling reactions.[1] This allows for the formation of C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceuticals.

This compound is a valuable building block for the following palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many drug molecules.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes, which are important precursors in drug discovery.[1]

-

Heck Reaction: Reaction with alkenes to form substituted alkenes, valuable intermediates in pharmaceutical synthesis.[2]

-

Stille Coupling: Reaction with organostannanes to create complex aromatic compounds.[1]

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The presence of the chloro-substituents offers further handles for subsequent functionalization under more forcing conditions, allowing for a hierarchical approach to molecular construction. This compound and its derivatives can also be explored in the synthesis of radiopharmaceuticals, where an iodine atom can be substituted with a radioisotope.[5][6]

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons.

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.93 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine and iodine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching of the aromatic ring and C-Cl and C-I bond vibrations.

Safety and Handling

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. Its unique substitution pattern allows for selective and sequential functionalization, making it a valuable tool for the construction of complex organic molecules. The synthetic protocols and characterization data presented in this guide provide a solid foundation for its application in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. Available from: [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate chemistry, 9(6), 747–753. Available from: [Link]

-

ACS Publications. Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Available from: [Link]

-

PubChem. 1,5-Dichloro-3-methyl-2-propylbenzene. Available from: [Link]

-

PubChem. 1,5-Dichloro-3-methylpent-2-ene. Available from: [Link]

-

SpectraBase. 1,5-Dichloro-3-methylpentane. Available from: [Link]

-

NIST. Benzene, 1,3-dichloro-2-methyl-. Available from: [Link]

- Google Patents. Preparation of tri-iodo benzene compounds.

- Google Patents. Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.

-

ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Available from: [Link]

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcichemicals.com [tcichemicals.com]

A Spectroscopic Investigation of 1,5-Dichloro-2-iodo-3-methylbenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 1,5-dichloro-2-iodo-3-methylbenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Recognizing the limited availability of direct, published spectra for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and comparative data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic signature. The presence of two chlorine atoms, an iodine atom, and a methyl group, each with distinct electronic and steric effects, gives rise to a predictable set of signals in various spectroscopic experiments. Understanding these substituent effects is paramount to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 7.2 - 7.4 | Doublet | 2 - 3 |

| H6 | 7.0 - 7.2 | Doublet | 2 - 3 |

| CH₃ | 2.3 - 2.5 | Singlet | N/A |

Causality behind Predictions: The aromatic protons (H4 and H6) are expected to be meta-coupled, resulting in small coupling constants. The exact chemical shifts are estimated based on additive substituent effects on the benzene ring. The methyl protons, being isolated from other protons, will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven unique signals, corresponding to the six aromatic carbons and the one methyl carbon. The carbon atoms directly attached to the electronegative halogens will be significantly deshielded and appear at higher chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 135 - 138 |

| C2 | 95 - 100 |

| C3 | 140 - 143 |

| C4 | 128 - 132 |

| C5 | 133 - 136 |

| C6 | 125 - 129 |

| CH₃ | 20 - 23 |

Causality behind Predictions: The carbon bearing the iodine (C2) is expected to have a significantly lower chemical shift due to the "heavy atom effect." The carbons attached to chlorine (C1 and C5) and the methyl group (C3) will be deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H and C-C bonds within the aromatic ring and the methyl group, as well as C-halogen bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-Cl Stretch | 700 - 850 | Strong |

| C-I Stretch | 500 - 600 | Medium to Strong |

Causality behind Predictions: The positions of these bands are characteristic for substituted benzenes. The C-H stretching vibrations appear at higher frequencies, while the "fingerprint" region below 1500 cm⁻¹ will contain complex vibrations, including the C-C stretches of the ring and the C-halogen stretches. The specific substitution pattern will influence the exact positions and intensities of the out-of-plane C-H bending vibrations.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient IR technique.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern.

| Ion | Predicted m/z | Relative Abundance Pattern |

| [M]⁺ | 302, 304, 306 | Characteristic for two chlorine atoms |

| [M-CH₃]⁺ | 287, 289, 291 | Loss of the methyl group |

| [M-Cl]⁺ | 267, 269 | Loss of a chlorine atom |

| [M-I]⁺ | 175, 177 | Loss of the iodine atom |

Causality behind Predictions: The molecular weight of this compound (C₇H₅Cl₂I) is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I). The isotopic pattern for two chlorine atoms will have relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. Fragmentation is expected to occur through the loss of the substituents, with the loss of the bulky and relatively weakly bonded iodine atom being a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample in the gas phase using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Theoretical Reactivity Analysis of 1,5-Dichloro-2-iodo-3-methylbenzene: A Computational Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Halogenated Aromatic Scaffold

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds represent a cornerstone of molecular design. Their unique electronic properties and ability to participate in a diverse array of chemical transformations make them invaluable building blocks for novel therapeutics and functional materials. 1,5-Dichloro-2-iodo-3-methylbenzene is a prime example of such a scaffold, presenting a fascinating case for theoretical reactivity studies. The strategic placement of three distinct halogen atoms, alongside a methyl group, on a benzene ring creates a nuanced electronic environment, suggesting a rich and varied chemical reactivity.

This in-depth technical guide provides a comprehensive theoretical analysis of the reactivity of this compound. In the absence of extensive experimental data for this specific molecule, this paper leverages the predictive power of computational chemistry to elucidate its electronic structure, predict its reactivity towards various reagents, and provide a roadmap for its synthetic utilization. By employing Density Functional Theory (DFT), we can model the molecule's behavior at the quantum level, offering insights that are often difficult to obtain through empirical methods alone. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and harness the synthetic potential of this and structurally related molecules.

Pillar 1: Expertise & Experience in Computational Chemistry

The choice of computational methodology is paramount to the accuracy and predictive power of any theoretical study. Our approach is grounded in years of experience in applying computational chemistry to solve real-world chemical problems. We will utilize Density Functional Theory (DFT), a robust and widely validated method that offers an excellent balance between computational cost and accuracy for systems of this size.[1]

The Causality Behind Our Experimental (Computational) Choices

-

Why DFT? DFT has proven to be a workhorse in computational organic chemistry for its ability to accurately describe the electronic structure of molecules, including those with heavy elements like iodine. It allows for the calculation of various electronic properties that are direct indicators of chemical reactivity.

-

Choice of Functional and Basis Set: For our calculations, we will employ the B3LYP hybrid functional, which has a long track record of success in predicting the properties of organic molecules. This will be paired with a 6-311+G(d,p) basis set for the lighter atoms (C, H, Cl) to provide a flexible description of the electron distribution. For the iodine atom, a larger basis set with effective core potentials, such as LANL2DZ, will be used to account for relativistic effects. This combination ensures a reliable description of the molecule's electronic structure.

Pillar 2: Trustworthiness Through Self-Validating Systems

A key aspect of building trust in theoretical predictions is to ground them in well-understood chemical principles and, where possible, to correlate them with known chemical phenomena of similar structures. Our analysis will focus on calculating and interpreting established reactivity indices derived from DFT.

Key Reactivity Descriptors:

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for a qualitative prediction of where different types of reagents will be attracted.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule reveals the most likely sites for reaction.

-

Fukui Functions: To quantify the reactivity at specific atomic sites, we will calculate the Fukui functions. These functions indicate the change in electron density at a particular atom upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites within the molecule.

-

Hirshfeld Charges: Atomic charges provide insight into the electron distribution within the molecule. Hirshfeld charges are known to be more reliable than Mulliken charges for predicting reactivity in electrophilic aromatic substitution.[2]

Pillar 3: Authoritative Grounding & Comprehensive References

All theoretical claims and interpretations in this guide are supported by established principles of physical organic chemistry and computational chemistry, with references to authoritative sources in the field.

Theoretical Reactivity Analysis of this compound

Molecular Geometry and Electronic Structure

The first step in our analysis is to determine the optimized geometry of this compound. This is achieved by performing a geometry optimization calculation at the B3LYP/6-311+G(d,p) level of theory (with LANL2DZ for iodine). The resulting structure will serve as the basis for all subsequent calculations.

Predicting Sites of Electrophilic and Nucleophilic Attack

Molecular Electrostatic Potential (MEP) Analysis:

The MEP surface of this compound will be calculated to visualize the regions of negative and positive electrostatic potential. We anticipate that the regions of negative potential (red/yellow) will be concentrated on the benzene ring and the halogen atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) will be located around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis:

The HOMO and LUMO energies and their spatial distributions will be calculated. The HOMO will likely be a π-orbital of the benzene ring, with significant contributions from the p-orbitals of the iodine and chlorine atoms. The location of the largest lobes of the HOMO will indicate the most probable sites for electrophilic attack. The LUMO is expected to be a π*-antibonding orbital, and its distribution will highlight the sites most susceptible to nucleophilic attack.

Fukui Function and Hirshfeld Charge Analysis:

To provide a quantitative measure of site reactivity, we will calculate the Fukui functions for electrophilic (

| Atom/Position | Hirshfeld Charge (e) | Fukui Function ( | Fukui Function ( |

| C1 (-Cl) | Predicted Value | Predicted Value | Predicted Value |

| C2 (-I) | Predicted Value | Predicted Value | Predicted Value |

| C3 (-CH3) | Predicted Value | Predicted Value | Predicted Value |

| C4 (-H) | Predicted Value | Predicted Value | Predicted Value |

| C5 (-Cl) | Predicted Value | Predicted Value | Predicted Value |

| C6 (-H) | Predicted Value | Predicted Value | Predicted Value |

| I | Predicted Value | Predicted Value | Predicted Value |

| Cl (C1) | Predicted Value | Predicted Value | Predicted Value |

| Cl (C5) | Predicted Value | Predicted Value | Predicted Value |

| Note: The table above presents a template for the expected data. Actual values would be populated from the DFT calculations. |

Based on the directing effects of the substituents (Cl: deactivating, ortho-para directing; I: deactivating, ortho-para directing; CH3: activating, ortho-para directing), we can anticipate the likely outcomes of electrophilic aromatic substitution. The interplay of these effects will determine the ultimate regioselectivity. The positions ortho and para to the activating methyl group (C4 and C6) are expected to be the most nucleophilic and therefore the most likely sites for electrophilic attack. However, steric hindrance from the adjacent iodine and chlorine atoms may influence the final product distribution.

Potential Reaction Pathways

Electrophilic Aromatic Substitution (EAS):

Given the electron-rich nature of the aromatic ring, EAS is a probable reaction pathway. The theoretical data will allow us to predict the most favorable position for the incoming electrophile.

Caption: Generalized mechanism for Electrophilic Aromatic Substitution.

Cross-Coupling Reactions:

The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling can be used to investigate the oxidative addition step of these reactions, providing insights into their feasibility and potential side reactions.

Caption: A simplified workflow for a typical cross-coupling reaction.

Experimental Protocols: A Theoretical Chemist's Workflow

The following outlines the step-by-step computational protocol for the theoretical analysis of this compound.

Software: Gaussian 16, GaussView 6, Multiwfn

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using GaussView 6.

-

Perform an initial geometry optimization using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization and Frequency Calculation:

-

Set up a geometry optimization calculation in Gaussian 16 using the B3LYP functional.

-

Specify the 6-311+G(d,p) basis set for C, H, and Cl atoms.

-

Use the LANL2DZ basis set and effective core potential for the I atom.

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (HOMO, LUMO) and atomic charges.

-

Generate the molecular electrostatic potential (MEP) map using the output of the single-point calculation.

-

-

Reactivity Descriptor Analysis:

-

Use the Multiwfn software to analyze the Gaussian output file.

-

Calculate the Fukui functions (

, -

Calculate the Hirshfeld atomic charges.

-

-

Data Interpretation and Visualization:

-

Visualize the HOMO, LUMO, and MEP surfaces using GaussView 6.

-

Tabulate the calculated Hirshfeld charges and Fukui function values for easy comparison.

-

Interpret the results in the context of established chemical reactivity principles.

-

Conclusion and Future Directions

This theoretical guide provides a foundational understanding of the reactivity of this compound, a molecule with significant potential in synthetic chemistry. Our computational analysis, based on Density Functional Theory, predicts the key sites for electrophilic and nucleophilic attack and highlights the lability of the carbon-iodine bond for cross-coupling reactions. These theoretical insights can guide the design of efficient synthetic routes to novel compounds for drug discovery and materials science.

Future work should focus on experimental validation of these theoretical predictions. Synthesizing this compound and subjecting it to various reaction conditions will be crucial to confirm the predicted regioselectivity and reactivity. Furthermore, computational studies of specific reaction mechanisms, including the calculation of transition states and activation barriers, will provide a more detailed understanding of its chemical behavior.

References

-

Leach, A. R. Molecular Modelling: Principles and Applications, 2nd ed.; Prentice Hall: Harlow, 2001. [Link]

-

Jensen, F. Introduction to Computational Chemistry, 3rd ed.; John Wiley & Sons: Chichester, U.K., 2017. [Link]

-

Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods, 3rd ed.; Gaussian, Inc.: Wallingford, CT, 2015. [Link]

-

Chattaraj, P. K., Ed. Chemical Reactivity Theory: A Density Functional View; CRC Press: Boca Raton, FL, 2009. [Link]

-

Miessler, G. L.; Fischer, P. J.; Tarr, D. A. Inorganic Chemistry, 5th ed.; Pearson: Upper Saddle River, NJ, 2014. [Link]

-

Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006. [Link]

-

Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; Wiley-VCH: Weinheim, 1996. [Link]

-

Ayers, P. W.; Parr, R. G. Variational principles for describing chemical reactions: The Fukui function and the local softness. J. Am. Chem. Soc.2000 , 122 (9), 2010–2018. [Link]

-

Jorgensen, W. L.; Maxwell, D. S.; Tirado-Rives, J. Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. J. Am. Chem. Soc.1996 , 118 (45), 11225–11236. [Link]

-

Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Chemoselective Suzuki Coupling of 1,5-Dichloro-2-iodo-3-methylbenzene

This technical guide provides a detailed protocol and in-depth scientific rationale for the chemoselective Suzuki-Miyaura cross-coupling of 1,5-dichloro-2-iodo-3-methylbenzene. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl scaffolds from polyhalogenated aromatic starting materials.

Introduction: The Strategic Importance of Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide.[5]

The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. As a polyhalogenated arene, it possesses three potential reaction sites for cross-coupling. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for a chemoselective approach, enabling the stepwise and site-specific introduction of different aryl or vinyl groups.[6] This guide will focus on the selective coupling at the most reactive C-I bond, leaving the C-Cl bonds intact for potential subsequent transformations.

Mechanism and Rationale: The "Why" Behind the Protocol

A thorough understanding of the Suzuki coupling mechanism is paramount for successful execution and troubleshooting. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of this compound. This is generally the rate-determining step of the reaction.[3][4] The greater polarizability and lower bond strength of the C-I bond compared to the C-Cl bond dictates the high selectivity of this initial step.[6]

-

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with the boronic acid partner in a process called transmetalation.[3] This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transfer of the organic group from boron to palladium.[8][9][10]

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[3][7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Chemoselective Synthesis of 2-Aryl-1,5-dichloro-3-methylbenzene

This protocol outlines a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

| Reagent | Purity | Supplier | Notes |

| This compound | >97% | Commercially available | Handle with care, potential irritant. |

| Arylboronic Acid | >98% | Commercially available | Stoichiometry may need optimization. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | A common and effective palladium precursor.[1] |

| SPhos | >98% | Commercially available | A bulky, electron-rich phosphine ligand that promotes high activity.[11] |

| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially available | A strong base suitable for many Suzuki couplings.[12] |

| 1,4-Dioxane | Anhydrous | Commercially available | A common solvent for Suzuki reactions.[13] |

| Water | Degassed | - | A co-solvent is often beneficial.[3] |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

-

Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

-

-

Solvent Addition:

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-aryl-1,5-dichloro-3-methylbenzene.

-

Caption: General workflow for the Suzuki coupling reaction.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is a potential irritant. Avoid inhalation, ingestion, and skin contact.

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Suzuki coupling of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, this method allows for the targeted synthesis of valuable biaryl compounds, which are key intermediates in various fields of chemical research and development. The provided rationale and step-by-step guide are intended to empower researchers to successfully implement this important transformation in their own laboratories.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]_Suzuki-Miyaura_Coupling)

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for the Heck Reaction using 1,5-Dichloro-2-iodo-3-methylbenzene as a Substrate

Abstract: This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using the sterically hindered and electronically complex substrate, 1,5-dichloro-2-iodo-3-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This guide delves into the mechanistic nuances, strategic considerations for experimental design, and a detailed, field-proven protocol for the successful execution of this palladium-catalyzed cross-coupling reaction.

Introduction: Navigating the Challenges of a Polysubstituted Arene

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] Its discovery and development, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1]

The substrate at the heart of this guide, this compound, presents a unique set of challenges and opportunities for the synthetic chemist. Its polysubstituted nature, featuring both iodo and chloro substituents alongside a methyl group, necessitates a careful consideration of chemoselectivity, regioselectivity, and steric hindrance. The presence of the highly reactive carbon-iodine bond, in contrast to the more robust carbon-chlorine bonds, allows for a selective reaction at the 2-position. This inherent reactivity difference is a key strategic element in the design of synthetic routes involving this substrate.

This application note will provide a detailed exploration of the Heck reaction with this specific substrate, offering insights into the underlying mechanistic principles and a practical, step-by-step protocol for its successful implementation in a laboratory setting.

Mechanistic Deep Dive: A Self-Validating System

A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the Heck reaction. The catalytic cycle, illustrated below, provides a framework for understanding the key transformations involved.[1][2]

The Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate.[1] This is followed by the coordination of the alkene to the resulting palladium(II) species. A subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. The cycle is completed by a β-hydride elimination to yield the final product and a hydrido-palladium complex, from which the active palladium(0) catalyst is regenerated by reductive elimination in the presence of a base.[1][3]

Chemoselectivity: The C-I vs. C-Cl Bond

A critical consideration for the substrate this compound is the selective activation of the carbon-iodine bond over the two carbon-chlorine bonds. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order: Ar-I > Ar-Br >> Ar-Cl. This well-established trend is due to the decreasing bond dissociation energy from chlorine to iodine. Therefore, under typical Heck reaction conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Cl bonds intact for potential subsequent transformations.

Regioselectivity: The Influence of Sterics and Electronics

The regioselectivity of the Heck reaction, which determines the position of the new carbon-carbon bond on the alkene, is governed by a combination of steric and electronic factors.

-

Steric Effects: In many cases, the aryl group will add to the less sterically hindered carbon of the alkene double bond. This is particularly true for electronically neutral alkenes.

-

Electronic Effects: With electronically polarized alkenes, such as acrylates or styrenes, the aryl group preferentially adds to the β-carbon (for acrylates) or the terminal carbon (for styrenes) due to electronic factors influencing the migratory insertion step.

For the substrate this compound, the presence of a methyl group and a chloro substituent ortho to the site of reaction introduces significant steric bulk. This steric hindrance can influence the rate of the reaction and may necessitate the use of specific ligands to facilitate the coupling. When reacting with an unsymmetrical alkene, the inherent steric bulk of the aryl group will play a significant role in directing the regiochemical outcome.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. Optimization of reaction conditions may be necessary for specific alkene partners.

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| This compound | Not available | Various | >98% |

| Styrene (or other alkene) | 100-42-5 | Various | >99% |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Various | >98% |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | Various | >98% |

| Triethylamine (Et₃N) | 121-44-8 | Various | >99% |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Various | >99.8% |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Experimental Workflow

Caption: A generalized workflow for the Heck reaction.

Detailed Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

-

-

Catalyst and Ligand Addition:

-

Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%). The use of a slightly electron-rich and sterically demanding phosphine ligand can be beneficial for sterically hindered substrates.

-

-

Base Addition and Reaction:

-

Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Data Presentation and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected outcomes for the Heck reaction of this compound with a model alkene like styrene.

| Parameter | Condition | Expected Outcome/Rationale |

| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Sufficient for efficient catalysis. Higher loading may be required for less reactive alkenes. |

| Ligand | Tri(o-tolyl)phosphine, P(t-Bu)₃, or similar bulky phosphines | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which is beneficial for sterically hindered substrates.[4] |

| Base | Triethylamine, K₂CO₃, or Cs₂CO₃ | An inorganic base like potassium or cesium carbonate can also be effective. The choice of base can influence the reaction rate and yield. |